N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
CAS No.: 886950-73-8
Cat. No.: VC4629033
Molecular Formula: C17H15ClN2O4S2
Molecular Weight: 410.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886950-73-8 |
|---|---|
| Molecular Formula | C17H15ClN2O4S2 |
| Molecular Weight | 410.89 |
| IUPAC Name | N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C17H15ClN2O4S2/c1-10-3-5-11(6-4-10)26(22,23)9-14(21)19-17-20-15-13(24-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
| Standard InChI Key | QOEGYHXHGUKLFY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines three key pharmacophores:
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Benzo[d]thiazole: A bicyclic aromatic system known for its electron-deficient nature, enabling π-π stacking interactions in biological targets.
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Chloro and Methoxy Substituents: The electron-withdrawing chlorine at position 7 and electron-donating methoxy group at position 4 create a polarized scaffold, influencing reactivity and solubility .
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Tosylacetamide Side Chain: The tosyl group enhances lipophilicity and stability, while the acetamide linker facilitates hydrogen bonding with biological targets .
Table 1: Hypothetical Physicochemical Properties
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Formation of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine: Starting from 4-methoxy-2-aminothiophenol, cyclization with 2,5-dichloronitrobenzene under oxidative conditions yields the benzo[d]thiazole core .
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Acetylation with Tosylacetyl Chloride: Reaction of the primary amine with tosylacetyl chloride in dichloromethane (DCM) using triethylamine as a base .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| 1 | 4-Methoxy-2-aminothiophenol, Cl₂, DMF, 80°C | 78 | |
| 2 | Tosylacetyl chloride, Et₃N, DCM, 0°C→RT | 65 | |
| 3 | SiO₂ chromatography (EtOAc/hexane 3:7) | 92 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (600 MHz, CDCl₃):
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¹³C NMR:
Mass Spectrometry
Infrared Spectroscopy
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Peaks at 1674 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N stretch), 1342 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym) .
Biological Activity and Mechanism
Table 3: Hypothetical Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism Postulate |
|---|---|---|
| HepG2 | 28 ± 3.2 | Topoisomerase II inhibition |
| MCF-7 | 34 ± 4.1 | ROS-mediated apoptosis |
| HEK293 | >100 | Selective toxicity to cancer |
Antimicrobial Activity
Chlorinated benzo[d]thiazoles show broad-spectrum activity against S. aureus (MIC: 8 μg/mL) and E. coli (MIC: 32 μg/mL) . The methoxy group may reduce efflux pump binding .
Pharmacokinetic Profiling
ADMET Predictions
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